((Methylsulfonyl)methyl)(p-tolyl)sulfane
Overview
Description
((Methylsulfonyl)methyl)(p-tolyl)sulfane: is an organosulfur compound characterized by the presence of a sulfone group attached to a methyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Methylsulfonyl)methyl)(p-tolyl)sulfane typically involves the reaction of p-tolyl sulfone with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the sulfone group acts as a nucleophile, attacking the methyl iodide to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((Methylsulfonyl)methyl)(p-tolyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thioethers. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, methyl iodide, dimethyl sulfoxide as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfones depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((Methylsulfonyl)methyl)(p-tolyl)sulfane is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of more complex organosulfur compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with sulfur-containing enzymes makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((Methylsulfonyl)methyl)(p-tolyl)sulfane involves its interaction with nucleophiles and electrophiles. The sulfone group is highly reactive, allowing the compound to participate in various chemical reactions. In biological systems, it can inhibit enzymes by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
- Methyl p-tolyl sulfone
- Methyl p-tolyl sulfoxide
- p-Toluenesulfonyl chloride
Uniqueness: ((Methylsulfonyl)methyl)(p-tolyl)sulfane is unique due to its dual functional groups, which provide versatility in chemical reactions. Unlike methyl p-tolyl sulfone, which primarily undergoes oxidation, this compound can participate in both oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
1-methyl-4-(methylsulfonylmethylsulfanyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)12-7-13(2,10)11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQOVHTLLMLNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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